Imidazole-d4
Overview
Description
- Imidazole-d4 is a deuterated form of imidazole, a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. It has a molar mass of approximately 72.10 g/mol.
- The imidazole ring is planar due to sp2 hybridization of its carbon and nitrogen atoms.
- It is polar and highly soluble in water, capable of forming hydrogen bonds.
Synthesis Analysis
- Imidazole-d4 can be synthesized using various methods, including deuterium exchange reactions or incorporation of deuterated precursors.
Molecular Structure Analysis
- Imidazole-d4 has a planar structure with two nitrogen atoms positioned at the first and third positions of the ring.
- It belongs to the π electron-rich aromatic ring and can accept strong interactions with electronic groups.
- The nitrogen atom of the imidazole ring can coordinate with metal ions to form metal-organic frameworks.
Chemical Reactions Analysis
- Imidazole-d4 can participate in various chemical reactions typical of imidazole derivatives, including nucleophilic substitutions, cyclizations, and coordination reactions.
Physical And Chemical Properties Analysis
- Imidazole-d4 is a white powder with a melting point of 89-91 °C.
- It is soluble in water and exhibits characteristic properties of imidazole derivatives.
Scientific Research Applications
Medicine
Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
Synthetic Chemistry
Imidazole derivatives are used in synthetic chemistry for the synthesis of other complex molecules . Various methods are used for the synthesis of substituted imidazoles, including condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
Industry
Imidazole is used as a corrosion inhibitor on certain transition metals such as copper . Its derivatives, like polybenzimidazole (PBI), act as fire retardants . It finds application in photography and electronics .
Catalysis
Imidazole derivatives are applied in different fields of study including sensors, catalysis and electrocatalysis . They are used in the production of fuel cells and conducting polymers .
Ionic Liquids
Imidazole salts are used as ionic liquids . They are also used to extract metal ions from aqueous solutions, dissolve carbohydrates, create polyelectrolyte brushes on surfaces, coat metal nanoparticles, and provide antimicrobial action .
Liquid Crystals
Imidazole salts are used to create oriented liquid crystals . They also find bioactive applications including imidazolium hydrogels, antiarrhythmics, and anti-metastic agents .
Green Chemistry and Organometallic Catalysis
Imidazole derivatives have extended their application as ionic liquids and N-heterocyclic carbenes (NHCs) in the field of green chemistry and organometallic catalysis . They have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
Synthesis of Other Imidazole Derivatives
Imidazole-d4 may be used in the synthesis of other imidazole derivatives such as 1-ethylimidazole-d8 by reacting with ethyl iodide-d5 and 1-butylimidazole-d12 by reacting with butyl iodide-d9 .
Fluorescent Protein Chromophores
Imidazol-4-ones, an important heterocycle utilized for a large range of applications, including fluorescent protein chromophores .
Agrochemicals
Imidazole derivatives are also used in the production of agrochemicals .
Natural Products
The imidazole structural motif is found naturally occurring in the body . It is also found in various naturally occurring compounds .
Antidepressants
Imidazole-based compounds have been used to develop antidepressants .
Electroluminescent Applications
Imidazole derivatives are being explored for their electroluminescent applications . This could potentially lead to their use in the development of new display technologies .
Green Chemistry and Organometallic Catalysis
Imidazole derivatives have extended their application as ionic liquids and N-heterocyclic carbenes (NHCs) in the field of green chemistry and organometallic catalysis . They have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
Synthesis of Other Imidazole Derivatives
Imidazole-d4 may be used in the synthesis of other imidazole derivatives . For example, it can be used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
Fluorescent Protein Chromophores
Imidazol-4-ones, an important heterocycle utilized for a large range of applications, including fluorescent protein chromophores .
Agrochemicals
Imidazole derivatives are also used in the production of agrochemicals .
Natural Products
The imidazole structural motif is found naturally occurring in the body . It is also found in various naturally occurring compounds .
Safety And Hazards
- Imidazole-d4 is not considered hazardous under normal handling conditions.
- However, always follow safety precautions when working with any chemical compound.
Future Directions
- Further research on the synthesis, characterization, and applications of imidazole derivatives, including their optical properties and potential sensor development, is essential.
properties
IUPAC Name |
1,2,4,5-tetradeuterioimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXELZNTBOGNW-MSWVZFBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470780 | |
Record name | Imidazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazole-d4 | |
CAS RN |
6923-01-9 | |
Record name | Imidazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6923-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.